molecular formula C10H6Cl3N B3023072 2-Methyl-4,6,7-trichloroquinoline CAS No. 75896-70-7

2-Methyl-4,6,7-trichloroquinoline

Cat. No.: B3023072
CAS No.: 75896-70-7
M. Wt: 246.5 g/mol
InChI Key: GIUJOEVTMZWXCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6,7-trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-methylquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 4, 6, and 7 positions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial chlorination equipment and stringent reaction controls .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6,7-trichloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Methyl-4,6,7-trichloroquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of analogs of echinorine, a compound with potential biological activity .

Biology and Medicine: The compound’s derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. Its structure-activity relationship (SAR) studies help in designing new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its halogenated structure makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The exact mechanism of action of 2-Methyl-4,6,7-trichloroquinoline is not well-documented. like other quinoline derivatives, it is believed to interact with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 2-Methyl-4,6,7-trichloroquinoline is unique due to the specific positions of the chlorine atoms on the quinoline ring. This positional specificity can influence its reactivity and biological activity compared to other trichloroquinoline derivatives. For instance, the presence of chlorine atoms at the 4, 6, and 7 positions may enhance its ability to interact with certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

4,6,7-trichloro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-2-7(11)6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJOEVTMZWXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589006
Record name 4,6,7-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75896-70-7
Record name 4,6,7-Trichloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75896-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,7-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75896-70-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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